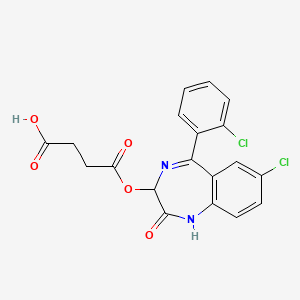

![molecular formula C6H15N2Na5O12P4 B1675195 Phosphonic acid, [1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, pentasodium salt CAS No. 7651-99-2](/img/structure/B1675195.png)

Phosphonic acid, [1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, pentasodium salt

Overview

Description

Lexidronam pentasodium salt is a therapeutic agent.

Mechanism of Action

Target of Action

Lexidronam pentasodium salt, also known as Samarium (153Sm) lexidronam, is a chelated complex of a samarium isotope and EDTMP . The primary targets of this compound are areas with high bone turnover, such as sites of metastases . These are the regions where the bone has been invaded with metastatic tumor .

Mode of Action

The compound works by targeting the sites of new bone formation, concentrating in regions of the bone that have been invaded with metastatic tumor . It goes to the source of cancer bone pain and irradiates the osteoblastic tumor sites, resulting in relief of pain . The onset of pain relief was experienced as early as one week in the majority of patients .

Biochemical Pathways

It is known that the compound concentrates in areas with high bone turnover, such as sites of metastases . This suggests that it may affect pathways related to bone metabolism and tumor growth.

Pharmacokinetics

It is known that the compound is a radiopharmaceutical, which means it is a radioactive agent that may be used to diagnose some diseases by studying the function of the body’s organs or to treat certain diseases .

Result of Action

The primary result of the action of Lexidronam pentasodium salt is the relief of bone pain that may occur with certain kinds of cancer . The radioactive samarium is taken up in the bone cancer area and gives off radiation that helps provide relief of pain .

Action Environment

The action of Lexidronam pentasodium salt is influenced by the environment within the body. For instance, the compound concentrates in areas with high bone turnover, suggesting that the rate of bone metabolism may influence its efficacy . Additionally, the compound is a radiopharmaceutical, which means its stability and efficacy may be influenced by factors such as the patient’s overall health status and the presence of other medications .

Biochemical Analysis

Biochemical Properties

Lexidronam Pentasodium Salt is a radiopharmaceutical that plays a significant role in biochemical reactions . The radioactive samarium in Lexidronam Pentasodium Salt is taken up in the bone cancer area and gives off radiation that helps provide relief of pain .

Cellular Effects

Lexidronam Pentasodium Salt has profound effects on various types of cells and cellular processes. It is injected into a vein and distributed throughout the body, where it is preferentially absorbed in areas where cancer has invaded the bone . The radioisotope 153 Sm, with a half-life of 46.3 hours, decays by emitting beta particles (electrons), which kill the nearby cells .

Molecular Mechanism

The mechanism of action of Lexidronam Pentasodium Salt involves its distribution throughout the body after intravenous injection, where it is preferentially absorbed in areas where cancer has invaded the bone . The radioisotope 153 Sm, decays by emitting beta particles (electrons), which kill the nearby cells .

Temporal Effects in Laboratory Settings

The effects of Lexidronam Pentasodium Salt change over time in laboratory settings. Pain begins to improve in the first week for most people and the effects can last several months . Due to the short half-life of the radioisotope, the drug expires 56 hours after the noted calibration time .

Metabolic Pathways

The metabolic pathways that Lexidronam Pentasodium Salt is involved in are not explicitly detailed in the current literature. It is known that the compound is rapidly excreted via the urine .

Transport and Distribution

After intravenous injection, Lexidronam Pentasodium Salt is distributed throughout the body, where it is preferentially absorbed in areas where cancer has invaded the bone .

Subcellular Localization

The subcellular localization of Lexidronam Pentasodium Salt is not explicitly detailed in the current literature. Given its function and mechanism of action, it is likely that it localizes to areas of the bone where cancer has metastasized .

Properties

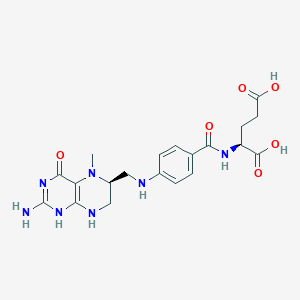

IUPAC Name |

pentasodium;[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H20N2O12P4.5Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTMDBQLCWRDCK-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CP(=O)(O)[O-])CP(=O)([O-])[O-])N(CP(=O)(O)[O-])CP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N2Na5O12P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1429-50-1 (Parent) | |

| Record name | Lexidronam pentasodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4064763 | |

| Record name | Pentasodium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, P,P',P'',P'''-[1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, sodium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7651-99-2 | |

| Record name | Lexidronam pentasodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P,P',P'',P'''-[1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, sodium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentasodium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentasodium trihydrogen [ethane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEXIDRONAM PENTASODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZYX2V82AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.